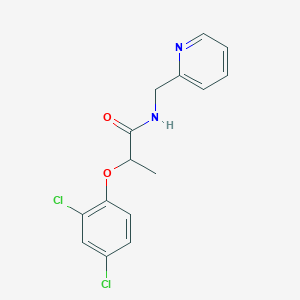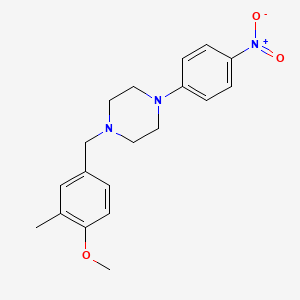![molecular formula C18H22O5 B5024738 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene)](/img/structure/B5024738.png)
1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene), also known as OMEB, is a compound that has gained significant interest in scientific research due to its potential applications in various fields. OMEB is a member of the bisphenol family, which is widely used in the production of polycarbonate plastics, epoxy resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) is not well understood, but it is believed to involve the formation of covalent bonds with biomolecules such as proteins and DNA. This can lead to changes in the structure and function of these biomolecules, which can have downstream effects on cellular processes. 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) has also been shown to induce oxidative stress in cells, which can contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) has been shown to have several biochemical and physiological effects in vitro, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) has also been shown to have antioxidant properties, which can protect cells from oxidative damage. However, the exact mechanisms underlying these effects are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) is its versatility in various scientific applications, as discussed above. 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) is also relatively easy to synthesize and purify, which makes it accessible for many researchers. However, one limitation of 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) is its potential toxicity, as it has been shown to be cytotoxic to certain cells in vitro. Therefore, caution should be taken when handling 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) in the laboratory.
Direcciones Futuras
There are several possible future directions for research on 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene). One area of interest is the development of new polymeric materials based on 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene), which could have a wide range of industrial applications. Another area of interest is the investigation of 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) as a potential therapeutic agent for cancer and other diseases. Finally, the mechanisms underlying the biochemical and physiological effects of 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) should be further elucidated to better understand its potential applications in various fields.
Métodos De Síntesis
1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) can be synthesized by reacting 3-methoxyphenol with 1,2-dibromoethane in the presence of a base, followed by reduction with sodium borohydride. The resulting product is then reacted with 1,2-dibromoethane again, followed by deprotection with acid to obtain 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene). This synthesis method has been reported in several scientific publications, and the purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) has been shown to have potential applications in several scientific fields, including materials science, biotechnology, and medicinal chemistry. In materials science, 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) can be used as a monomer for the synthesis of polymeric materials with unique properties such as high thermal stability and mechanical strength. In biotechnology, 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) can be used as a crosslinking agent for the immobilization of enzymes and other biomolecules on solid supports, which can enhance their stability and activity. In medicinal chemistry, 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1-methoxy-3-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-19-15-5-3-7-17(13-15)22-11-9-21-10-12-23-18-8-4-6-16(14-18)20-2/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISPGHYVVYDODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-dichlorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5024667.png)
![2-[5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole hydrobromide](/img/structure/B5024674.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5024681.png)


![N-(4-fluorophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B5024698.png)
![4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol](/img/structure/B5024704.png)

![3-[(3-bromophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5024718.png)

![3-methoxy-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5024758.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5024764.png)
amino]methyl}phenol](/img/structure/B5024772.png)